3-Bromooctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

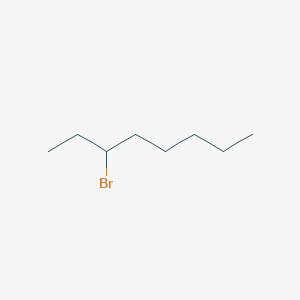

Structure

3D Structure

Properties

IUPAC Name |

3-bromooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-3-5-6-7-8(9)4-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELHQHILWOIUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883635 | |

| Record name | Octane, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-64-4 | |

| Record name | 3-Bromooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromooctane chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and structure of 3-bromooctane. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical and Physical Properties

This compound is a secondary alkyl halide with the chemical formula C₈H₁₇Br.[1][2] Its physical and chemical characteristics are pivotal for its application in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Br | [1] |

| Molecular Weight | 193.12 g/mol | [1] |

| Boiling Point | 190.8 °C at 760 mmHg | |

| Density | 1.108 g/cm³ | |

| Refractive Index | 1.4582 (at 20 °C) | |

| Flash Point | 56.1 °C | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents. | [3] |

| LogP (Octanol/Water Partition Coefficient) | 3.74 |

Structural Information

The structural attributes of this compound are fundamental to understanding its reactivity and stereochemistry.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCCCCC(CC)Br | [1] |

| InChI | InChI=1S/C8H17Br/c1-3-5-6-7-8(9)4-2/h8H,3-7H2,1-2H3 | [1] |

| InChIKey | OELHQHILWOIUSL-UHFFFAOYSA-N | [1] |

| CAS Number | 999-64-4 | [1] |

This compound possesses a chiral center at the third carbon atom, meaning it can exist as two enantiomers: (R)-3-bromooctane and (S)-3-bromooctane.[4][5] The specific stereoisomer can significantly influence its biological activity and reaction pathways.

Experimental Protocols

Synthesis of this compound from 3-Octanol

This protocol describes a representative method for the synthesis of a secondary bromoalkane from its corresponding alcohol via a nucleophilic substitution reaction.

Materials:

-

3-Octanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

10% Sodium carbonate solution (Na₂CO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium bromide in water.

-

Add 3-octanol to the flask.

-

Slowly add concentrated sulfuric acid while cooling the flask in an ice bath to control the exothermic reaction.

-

Heat the mixture to reflux and maintain for 7-8 hours.[6]

-

After cooling, dilute the mixture with water and transfer it to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water, cold concentrated sulfuric acid, water, and finally with a 10% sodium carbonate solution to neutralize any remaining acid.[6]

-

Dry the crude this compound over anhydrous sodium sulfate.[6]

-

Purify the product by distillation, collecting the fraction boiling around 190-192 °C.

Reactivity and Reaction Mechanisms

This compound, as a secondary alkyl halide, can undergo both nucleophilic substitution (Sₙ2 and Sₙ1) and elimination (E2 and E1) reactions. The predominant pathway is influenced by the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution: Reaction with Hydroxide

When heated with an aqueous solution of a strong base like sodium hydroxide, this compound undergoes a nucleophilic substitution reaction to form 3-octanol.[7][8] For a secondary halide, this reaction can proceed via an Sₙ2 mechanism.

Sₙ2 reaction of this compound with hydroxide.

Experimental Workflow for Nucleophilic Substitution:

Experimental workflow for Sₙ2 reaction.

Elimination Reaction: Reaction with Ethoxide

In the presence of a strong, sterically hindered base like sodium ethoxide in ethanol, this compound is more likely to undergo an elimination reaction (E2 mechanism) to yield a mixture of alkenes, primarily oct-2-ene and oct-3-ene.[9][10]

E2 reaction of this compound with ethoxide.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. 1-Bromooctane synthesis - chemicalbook [chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromooctane (CAS 999-64-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromooctane (CAS 999-64-4), an organobromine compound, is a valuable intermediate in various organic syntheses. Its physical properties are crucial for its handling, application in reactions, and for the purification of products. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, compiled from various sources.

Core Physical Properties

The physical state of this compound at standard temperature and pressure is a liquid.[1] Like many haloalkanes, it is a colorless compound.[2][3] However, exposure to light may cause it to develop color due to slow decomposition and the formation of diatomic bromine.[2] Many volatile halogenated compounds like this compound possess a sweet odor.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Units | Conditions |

| Molecular Formula | C8H17Br | - | - |

| Molecular Weight | 193.12 | g/mol | - |

| Boiling Point | 190.8 | °C | at 760 mmHg |

| 84.4 - 85.1 | °C | at 20 Torr | |

| Density | 1.108 | g/cm³ | - |

| Refractive Index | 1.4582 | - | at 20°C (589.3 nm) |

| Flash Point | 56.1 | °C | - |

| Vapor Pressure | 0.739 | mmHg | at 25°C |

| LogP (Octanol/Water Partition Coefficient) | 3.74020 | - | - |

Note: The data presented is a compilation from multiple sources and may include calculated and experimental values.[5][6][7][8][9][][11]

Experimental Protocols

Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, this can be determined using distillation under atmospheric or reduced pressure. A thermometer is placed in the distillation head to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

Density Measurement: The density of a liquid can be determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated by dividing the mass by the volume.

Refractive Index Measurement: The refractive index is a measure of how much light bends when it passes through a substance. It is a characteristic property of a substance and is measured using a refractometer, typically at a specified temperature and wavelength (e.g., the sodium D-line at 589.3 nm).

Flash Point Determination: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is determined using either an open-cup or closed-cup apparatus. A sample is heated, and an ignition source is periodically passed over the surface until a flash is observed.

Logical Relationships of Physical Properties

The physical properties of a molecule like this compound are interconnected and are primarily dictated by its molecular structure and the resulting intermolecular forces.

Caption: Interrelationship of this compound's physical properties.

Solubility and Polarity

The octanol-water partition coefficient (LogP) of approximately 3.74 suggests that this compound is significantly more soluble in non-polar organic solvents than in water.[5][9] This is consistent with the general behavior of haloalkanes, which are considered sparingly soluble in water.[4] The polarity of the carbon-bromine bond introduces some dipole moment, but the long alkyl chain dominates the molecule's character, making it largely non-polar.[2]

Conclusion

This technical guide provides a summary of the key physical properties of this compound. The data presented is essential for researchers and professionals in the fields of chemistry and drug development for safe handling, designing synthetic routes, and for the purification and analysis of related compounds. While specific experimental protocols for this compound are not detailed, standard organic chemistry laboratory techniques are applicable for their determination.

References

- 1. 1-Bromooctane 99 111-83-1 [sigmaaldrich.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]

- 4. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]

- 5. This compound|lookchem [lookchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. echemi.com [echemi.com]

- 8. 999-64-4 [chembk.com]

- 9. This compound (999-64-4) for sale [vulcanchem.com]

- 11. This compound | C8H17Br | CID 79138 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 3-Bromooctane from 3-Octanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-bromooctane from 3-octanol, a key transformation in organic synthesis for the introduction of a bromine moiety. This compound serves as a valuable intermediate in the development of various pharmaceutical compounds and fine chemicals. This document details the primary synthetic routes, reaction mechanisms, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized through reaction pathway and workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

The conversion of alcohols to alkyl halides is a fundamental reaction in organic chemistry. Specifically, the synthesis of this compound from 3-octanol involves the substitution of the hydroxyl group with a bromine atom. This transformation can be achieved through several methods, most commonly utilizing phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The choice of reagent and reaction conditions can influence the reaction mechanism, yield, and stereochemical outcome. This guide will focus on the two primary methods for this synthesis, providing detailed protocols and mechanistic insights.

Core Reaction Mechanisms

The synthesis of this compound from 3-octanol, a secondary alcohol, can proceed through either an Sₙ1 or Sₙ2 reaction pathway, depending on the chosen reagents and conditions.

Reaction with Phosphorus Tribromide (PBr₃)

The reaction of 3-octanol with phosphorus tribromide typically proceeds via an Sₙ2 mechanism.[1][2] This method is often preferred for secondary alcohols when inversion of stereochemistry is desired and carbocation rearrangements are to be avoided.[3] The mechanism involves the following steps:

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of 3-octanol attacks the phosphorus atom of PBr₃, displacing a bromide ion. This converts the hydroxyl group into a good leaving group.[4][5]

-

Nucleophilic Attack: The displaced bromide ion then acts as a nucleophile, attacking the electrophilic carbon atom bonded to the activated hydroxyl group from the backside.[2] This concerted step results in the formation of this compound with an inversion of configuration at the stereocenter and the release of a phosphite byproduct.[1][3]

Figure 1: Sₙ2 mechanism for the reaction of 3-octanol with PBr₃.

Reaction with Hydrobromic Acid (HBr)

The reaction of a secondary alcohol like 3-octanol with hydrobromic acid can proceed via both Sₙ1 and Sₙ2 pathways.[6]

-

Sₙ2 Pathway: The reaction is initiated by the protonation of the hydroxyl group by HBr to form a good leaving group, water. The bromide ion then acts as a nucleophile and attacks the carbon atom, displacing the water molecule.[6]

-

Sₙ1 Pathway: Alternatively, after protonation, the water molecule can depart to form a secondary carbocation. This carbocation is then attacked by the bromide ion. This pathway may lead to a racemic mixture if the starting alcohol is chiral. Rearrangement of the carbocation is also a possibility, though less likely in this specific case compared to other secondary alcohols that can form more stable tertiary carbocations.[7][8]

Figure 2: Sₙ1 and Sₙ2 pathways for the reaction of 3-octanol with HBr.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound from 3-octanol. Researchers should adapt these methods based on laboratory conditions and safety protocols.

Method 1: Synthesis using Phosphorus Tribromide

This method is advantageous for its relatively mild conditions and the avoidance of acidic workups that might cause rearrangements.

Materials:

-

3-octanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-octanol in the chosen anhydrous solvent.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (approximately 0.33-0.40 molar equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography or gas chromatography).

-

Once the reaction is complete, carefully pour the mixture over ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Method 2: Synthesis using Hydrobromic Acid and Sulfuric Acid

This is a classic method for preparing alkyl bromides from alcohols.

Materials:

-

3-octanol

-

48% Hydrobromic acid (HBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous calcium chloride (CaCl₂) or other suitable drying agent

Procedure:

-

In a round-bottom flask, combine 3-octanol and 48% hydrobromic acid.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant swirling or stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After cooling, transfer the mixture to a separatory funnel.

-

Separate the lower aqueous layer. Wash the organic layer (crude this compound) sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous CaCl₂.

-

Decant or filter the dried liquid and purify by distillation.

Data Presentation

The following tables summarize key quantitative data for the starting material and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n_D) |

| 3-Octanol | C₈H₁₈O | 130.23 | 175 | 0.818 | 1.427 |

| This compound | C₈H₁₇Br | 193.13 | 190.8 | 1.108 | 1.4582 |

Data sourced from PubChem and Cheméo.[9][10][11]

| Parameter | Method 1 (PBr₃) | Method 2 (HBr/H₂SO₄) |

| Typical Yield | 60-80% | 70-90% |

| Reaction Temperature | 0 °C to room temperature | Reflux |

| Reaction Time | 2-6 hours | 2-3 hours |

| Key Byproducts | Phosphorous acid | Di-n-octyl ether, octenes |

Note: Yields are estimates based on analogous reactions and may vary depending on specific experimental conditions.[12][13]

Purification and Characterization

Purification of the crude this compound is typically achieved by distillation , often under reduced pressure to prevent decomposition.[14][15]

Characterization of the final product can be performed using various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of this compound.

-

Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from 3-octanol and the appearance of C-Br stretching vibrations are indicative of a successful reaction.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the product.[16][17]

-

Gas Chromatography (GC): Can be used to assess the purity of the final product.[18]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Figure 3: General experimental workflow for the synthesis of this compound.

Safety Considerations

-

Phosphorus tribromide is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.

-

Concentrated hydrobromic and sulfuric acids are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction and distillation should be performed in a fume hood.

Conclusion

The synthesis of this compound from 3-octanol is a well-established and versatile reaction in organic synthesis. The choice between using phosphorus tribromide or hydrobromic acid will depend on the desired stereochemical outcome, the scale of the reaction, and the available laboratory facilities. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can effectively synthesize this important chemical intermediate for a variety of applications in drug development and materials science.

References

- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. The reaction of 2-octanol with HBr gives 2-bromooctane and this compound .. [askfilo.com]

- 9. This compound | C8H17Br | CID 79138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound (CAS 999-64-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. 3-Octanol - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. This compound [webbook.nist.gov]

- 17. This compound [webbook.nist.gov]

- 18. This compound [webbook.nist.gov]

Spectroscopic Profile of 3-Bromooctane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromooctane, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following sections summarize the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules. Due to the limited availability of public experimental spectra for this compound, the following data is a combination of referenced data for similar compounds and predicted values.

¹H NMR Spectroscopic Data (Predicted)

The proton NMR spectrum of this compound is predicted to show distinct signals for the different proton environments. The electron-withdrawing effect of the bromine atom will cause the proton on the carbon to which it is attached (C3) to be the most deshielded.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| H3 | ~3.8 - 4.2 | Multiplet | 1H |

| H2, H4 | ~1.6 - 2.0 | Multiplet | 4H |

| H5, H6, H7 | ~1.2 - 1.5 | Multiplet | 6H |

| H1, H8 | ~0.9 | Triplet | 6H |

¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) (Estimated) |

| C3 | ~55 - 65 |

| C2, C4 | ~30 - 40 |

| C5 | ~25 - 35 |

| C6 | ~20 - 30 |

| C7 | ~20 - 30 |

| C1, C8 | ~10 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, available from the NIST WebBook, displays characteristic absorption bands corresponding to the vibrations of its functional groups.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretching (alkane) |

| 1465 | Medium | C-H bending (methylene) |

| 1380 | Medium | C-H bending (methyl) |

| ~650 | Medium-Strong | C-Br stretching |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[4] The spectrum is characterized by the molecular ion peak and a distinct fragmentation pattern. PubChem also lists the most abundant peaks from the GC-MS analysis.[1]

| m/z | Relative Abundance | Assignment |

| 192/194 | Low | [C₈H₁₇Br]⁺˙ (Molecular ion, M⁺˙ and M+2⁺˙) |

| 113 | Moderate | [C₈H₁₇]⁺ (Loss of Br) |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | Base Peak | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: A background spectrum of the empty spectrometer is first recorded to subtract the contributions from atmospheric CO₂ and water vapor. The sample holder containing the salt plates with the liquid film is then placed in the beam path of the IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation (Electron Ionization, EI).

Mass Analysis and Detection: The resulting positively charged ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow of spectroscopic analysis for this compound.

References

A Comprehensive Technical Guide to 3-Bromooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromooctane, a significant halogenated alkane in organic synthesis. This document details its fundamental chemical properties, common synthetic routes, and key reactions, offering valuable insights for its application in research and development.

Core Molecular and Physical Properties

This compound is a secondary alkyl halide. Its chemical identity and key physical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H17Br | [1][2][3][4] |

| Molecular Weight | 193.12 g/mol | [1][2][3][4][5] |

| CAS Number | 999-64-4 | [1][2][3][4] |

| Boiling Point | 190.8°C at 760mmHg | [6] |

| Density | 1.108 g/cm³ | [6] |

| Refractive Index | 1.4582 (at 20°C) | [3][6] |

Synthesis of this compound

The synthesis of this compound, like other secondary bromoalkanes, can be achieved through several methods. A common laboratory-scale synthesis involves the bromination of the corresponding alcohol, 3-octanol.

Experimental Protocol: Synthesis from 3-Octanol

This protocol describes a typical procedure for the synthesis of this compound from 3-octanol using hydrobromic acid.

Materials:

-

3-octanol

-

Concentrated hydrobromic acid (48%)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Separatory funnel

-

Distillation apparatus

-

Round-bottom flask

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine 3-octanol and concentrated hydrobromic acid.

-

Slowly add concentrated sulfuric acid to the cooled mixture while stirring.

-

Heat the mixture under reflux for a specified period to ensure the completion of the reaction.

-

After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by distillation.

The following diagram illustrates the general workflow for this synthesis.

Key Reactions of this compound

As a secondary alkyl halide, this compound readily participates in several fundamental organic reactions, most notably nucleophilic substitution and the formation of Grignard reagents.

Nucleophilic Substitution Reactions

This compound can undergo both SN1 and SN2 reactions, with the reaction pathway being highly dependent on the reaction conditions such as the nucleophile, solvent, and temperature.[7] Strong nucleophiles in polar aprotic solvents favor the SN2 pathway, which proceeds with an inversion of stereochemistry.[7] Weaker nucleophiles in polar protic solvents favor the SN1 pathway, which involves a carbocation intermediate and typically results in a racemic mixture of products.[7]

A common example is the reaction with a hydroxide ion to form 3-octanol.

Grignard Reagent Formation and Reactions

This compound can be used to prepare a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent.[8] The resulting organomagnesium compound is a potent nucleophile and a strong base.

Experimental Protocol: Grignard Reagent Formation

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

A three-necked flask equipped with a reflux condenser and a dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Ensure all glassware is oven-dried to remove any traces of water.

-

Place magnesium turnings in the flask under an inert atmosphere.

-

Add a small amount of a solution of this compound in anhydrous ether to initiate the reaction.

-

Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

The formed Grignard reagent can then be used in a variety of subsequent reactions, such as additions to carbonyl compounds to form alcohols.

References

- 1. This compound | C8H17Br | CID 79138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 999-64-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | 999-64-4 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. This compound|lookchem [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Isomers of Bromooctane and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of bromooctane, detailing their physical and chemical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, drug development, and materials science, offering detailed experimental protocols, comparative data, and mechanistic insights.

Introduction to Bromooctane Isomers

Bromooctane (C₈H₁₇Br) exists in numerous structural isomeric forms, which can be broadly categorized as primary, secondary, and tertiary haloalkanes. This classification is crucial as it dictates the reactivity of the isomers, particularly in nucleophilic substitution and elimination reactions. The position of the bromine atom and the branching of the carbon skeleton significantly influence the physical properties and chemical behavior of these compounds.

Structural Isomers and Physical Properties

The table below summarizes the key physical properties of several representative bromooctane isomers. The data illustrates the trends in boiling point and density as a function of the bromine atom's position and the degree of branching in the carbon chain.

| IUPAC Name | Structure | Isomer Type | Boiling Point (°C) | Density (g/mL) |

| 1-Bromooctane | CH₃(CH₂)₇Br | Primary | 201[1] | 1.118 (at 25°C)[1] |

| 2-Bromooctane | CH₃CH(Br)(CH₂)₅CH₃ | Secondary | 188-189 | 1.093 |

| 3-Bromooctane | CH₃CH₂CH(Br)(CH₂)₄CH₃ | Secondary | 81.5 (at 20 Torr) | 1.108 |

| 4-Bromooctane | CH₃(CH₂)₃CH(Br)(CH₂)₂CH₃ | Secondary | 190.8 | 1.108 |

| 1-Bromo-2-methylheptane | CH₃(CH₂)₄CH(CH₃)CH₂Br | Primary | ~190-192 (est.) | ~1.1 (est.) |

| 2-Bromo-2-methylheptane | CH₃(CH₂)₄C(Br)(CH₃)₂ | Tertiary | No data available | No data available |

| 1-Bromo-2-ethylhexane | CH₃(CH₂)₃CH(CH₂CH₃)CH₂Br | Primary | 156 | 1.12 (at 20°C) |

Synthesis of Bromooctane Isomers

The synthesis of bromooctane isomers is typically achieved through the conversion of the corresponding alcohol. The choice of reagents and reaction conditions depends on the type of alcohol (primary, secondary, or tertiary).

Synthesis of Primary Bromooctanes (e.g., 1-Bromooctane)

Primary bromooctanes are commonly synthesized from primary alcohols via an Sₙ2 reaction. A widely used method involves reacting the alcohol with a mixture of hydrobromic acid and sulfuric acid.

Experimental Protocol: Synthesis of 1-Bromooctane from 1-Octanol [2]

-

Reaction Setup: In a round-bottom flask, combine 1-octanol and a 48% aqueous solution of hydrobromic acid.

-

Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with continuous stirring.

-

Reflux: Heat the mixture to reflux for several hours to ensure the reaction goes to completion.

-

Work-up: After cooling, the crude 1-bromooctane is separated and washed sequentially with water, concentrated sulfuric acid (to remove unreacted alcohol), water, and a sodium bicarbonate solution (to neutralize any remaining acid).

-

Purification: The organic layer is dried over an anhydrous salt (e.g., CaCl₂) and purified by fractional distillation.

References

Chirality and Stereochemistry of 3-Bromooctane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chirality and stereochemistry of 3-bromooctane. As a chiral secondary alkyl halide, this compound serves as a valuable model and building block in stereoselective synthesis. This document details its stereoisomeric forms, physical properties, and key stereospecific reactions. It further outlines detailed experimental protocols for the stereoselective synthesis of its enantiomers and methods for their analysis, including polarimetry and chiral high-performance liquid chromatography (HPLC). The logical relationships and experimental workflows are illustrated with diagrams to enhance understanding and practical application in research and development settings.

Introduction to the Chirality of this compound

This compound is a chiral molecule due to the presence of a stereocenter at the third carbon atom (C3). This carbon is bonded to four different substituents: a bromine atom (Br), a hydrogen atom (H), an ethyl group (-CH₂CH₃), and a pentyl group (-CH₂CH₂CH₂CH₂CH₃). The presence of this chiral center gives rise to two non-superimposable mirror images, known as enantiomers: (R)-3-bromooctane and (S)-3-bromooctane. These enantiomers exhibit identical physical properties in an achiral environment, such as boiling point and density, but differ in their interaction with plane-polarized light and other chiral molecules.

The stereochemical configuration of this compound is crucial in asymmetric synthesis, where the precise three-dimensional arrangement of atoms can dictate the biological activity and pharmacological properties of a target molecule. Understanding and controlling the stereochemistry of reactions involving this compound is therefore of significant interest to researchers in organic chemistry and drug development.

Physical and Stereochemical Properties

Table 1: Physical Properties of Racemic this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇Br | [1][2][3] |

| Molecular Weight | 193.12 g/mol | [1][2][3] |

| Boiling Point | 190.8 °C at 760 mmHg | [4] |

| 84.4 - 85.1 °C at 20 Torr | [5] | |

| 81.5 °C at 20 Torr | [6] | |

| Density | 1.108 g/cm³ | [4][6] |

| 1.1024 g/cm³ (estimate) | [5] | |

| Refractive Index (n_D²⁰) | 1.4582 | [4][5] |

| 1.45 | [6] |

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically enriched or pure this compound typically involves the use of a chiral precursor. A common and effective method is the nucleophilic substitution of a chiral alcohol, such as (R)- or (S)-octan-3-ol, using a reagent that promotes an Sₙ2 reaction mechanism. The Sₙ2 pathway ensures an inversion of the stereochemical configuration at the chiral center. Phosphorus tribromide (PBr₃) is a widely used reagent for this transformation.

General Signaling Pathway for Stereoselective Synthesis

The reaction of a chiral alcohol with PBr₃ proceeds with a predictable inversion of stereochemistry, making it a reliable method for accessing a specific enantiomer of the corresponding alkyl bromide.

Caption: Synthesis of this compound enantiomers from chiral octan-3-ol.

Experimental Protocol: Synthesis of (S)-3-Bromooctane from (R)-Octan-3-ol

This protocol is a generalized procedure adapted from the synthesis of similar chiral bromoalkanes and should be optimized for the specific substrate and scale.

Materials:

-

(R)-Octan-3-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (R)-octan-3-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (approximately 0.33 to 0.40 molar equivalents relative to the alcohol) to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude (S)-3-bromooctane by fractional distillation under reduced pressure to obtain the pure product.

Stereochemical Analysis

Polarimetry

Experimental Protocol for Polarimetry:

-

Sample Preparation: Accurately weigh a sample of the purified enantiomer of this compound and dissolve it in a known volume of a suitable achiral solvent (e.g., chloroform, ethanol) to obtain a precise concentration (c, in g/mL).

-

Instrument Calibration: Calibrate the polarimeter using a blank sample containing only the solvent.

-

Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present. Measure the observed optical rotation (α_obs) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculation of Specific Rotation: The specific rotation is calculated using the formula: [α]ᵀλ = α_obs / (c × l)

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

General Experimental Protocol for Chiral HPLC:

-

Column Selection: Choose a suitable chiral column. For non-polar compounds like this compound, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used with polysaccharide-based CSPs. The ratio of the solvents may need to be optimized to achieve good separation.

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

-

Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will elute at different retention times.

-

Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100

Logical Relationships and Experimental Workflows

The following diagrams illustrate the relationships between the stereoisomers of this compound and a general workflow for the synthesis and analysis of a single enantiomer.

Caption: Relationship between the stereoisomers of this compound.

Caption: General workflow for the synthesis and analysis of chiral this compound.

Conclusion

This compound is a foundational chiral molecule whose stereochemistry is of paramount importance in the design and synthesis of more complex chiral structures, particularly in the field of drug development. While the specific optical rotation of its enantiomers remains to be definitively reported in the literature, established methods for stereoselective synthesis and analysis provide a clear pathway for its preparation and characterization. The protocols and conceptual diagrams presented in this guide offer a robust framework for researchers and scientists working with this compound and other chiral alkyl halides, facilitating the advancement of stereocontrolled chemical synthesis.

References

- 1. (3R)-3-bromooctane | C8H17Br | CID 24884212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (s)-3-Bromooctane | C8H17Br | CID 86326076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 999-64-4 [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. echemi.com [echemi.com]

A Technical Guide to 3-Bromooctane: Commercial Availability, Synthesis, and Applications for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 3-Bromooctane (CAS No. 999-64-4), a key alkyl halide intermediate, for researchers, scientists, and professionals in drug development. This document details its commercial availability, global suppliers, physicochemical properties, and typical synthetic protocols, alongside safety and handling information.

Commercial Availability and Suppliers

This compound is commercially available from a variety of global suppliers, catering to needs ranging from laboratory-scale research to pilot-scale production. The product is typically offered in various purities, with 95% and 98% being common grades.[1][2] Packaging sizes are diverse, accommodating small-scale experiments with gram and milligram quantities to larger bulk orders.[1][2]

A selection of prominent suppliers of this compound is listed below, although this is not an exhaustive list. Researchers are advised to request certificates of analysis from suppliers to ensure the material meets their specific experimental requirements.

| Supplier | Location | Purity | Available Quantities |

| Crysdot | 95+% | 1g, 5g | |

| American Custom Chemicals Corporation | United States | 95.00% | 5mg |

| AHH | 98% | 8505g | |

| Georganics | Slovakia | High Purity | Milligrams to multi-kilogram batches |

| Alfa Chemistry | United States | Inquire for details | |

| ChemicalBook | China | Inquire for details | |

| LookChem | China | 99% (from raw suppliers), 95+% (from reagent suppliers) | Inquire for details |

| Nanjing YiFan Biological Technology Co., Ltd. | China | Inquire for details | |

| Hefei TNJ Chemical Industry Co.,Ltd. | China | Inquire for details | |

| Alchem Pharmtech, Inc. | Inquire for details |

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is essential for its proper handling and use in experimental settings.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H17Br | [1][3] |

| Molecular Weight | 193.12 g/mol | [2][4] |

| CAS Number | 999-64-4 | [1][2][5] |

| Appearance | Colorless to light yellow clear liquid | [6][7] |

| Boiling Point | 190.8°C at 760 mmHg | [1] |

| 84.4-85.1°C at 20 Torr | [2] | |

| Density | 1.108 g/cm³ | [1] |

| Refractive Index | 1.4582 (589.3 nm, 20°C) | [1][2] |

| Flash Point | 56.1°C | [1] |

| Vapor Pressure | 0.739 mmHg at 25°C | [1] |

| Solubility | Insoluble in water, soluble in organic solvents. | [8] |

Safety and Handling

This compound is a combustible liquid and requires careful handling in a well-ventilated area, away from heat, sparks, and open flames. It is advisable to wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.

Hazard Statements:

-

H227: Combustible liquid.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/eye protection/face protection.

-

S23: Do not inhale gas/fumes/vapour/spray.[1]

-

S24/25: Avoid contact with skin and eyes.[1]

For detailed safety information, users should consult the Safety Data Sheet (SDS) provided by the supplier.[1]

Experimental Protocols: Synthesis of this compound

This compound can be synthesized via nucleophilic substitution reactions from the corresponding alcohol, 3-octanol. Two common methods are presented below.

Synthesis from 3-Octanol using Phosphorus Tribromide

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

rac-3-octanol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, dissolve rac-3-octanol in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide to the cooled solution via the dropping funnel with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 2 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by fractional distillation.

Synthesis from octan-3-yl 4-methylbenzenesulfonate

An alternative "green chemistry" approach involves the reaction of a sulfonate ester with an ionic liquid.[1]

Materials:

-

octan-3-yl 4-methylbenzenesulfonate

-

1-n-butyl-3-methylimidazolium bromide

-

Reaction vessel suitable for heating under an inert atmosphere

Procedure:

-

Combine octan-3-yl 4-methylbenzenesulfonate and 1-n-butyl-3-methylimidazolium bromide in a reaction vessel under an inert atmosphere.

-

Heat the mixture at 60°C for 8 hours.[1]

-

After cooling, the product can be isolated through extraction and purified by distillation. This method boasts a high yield of approximately 95%.[1]

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, primarily as an alkylating agent to introduce the octan-3-yl group into various molecules. This lipophilic moiety can be strategically incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties, such as membrane permeability and protein binding.

While specific applications of this compound are proprietary to various research programs, its utility can be inferred from analogous bromoalkanes. For instance, bromoalkanes are used in the N-alkylation of imidazoles to synthesize intermediates for antifungal and anticancer agents.[7] The octyl group can enhance the lipophilicity of a molecule, which may improve its oral bioavailability.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate key processes related to the use of this compound in a research setting.

Caption: Logical workflow for sourcing and utilizing this compound in research.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 999-64-4 [chemicalbook.com]

- 3. This compound | C8H17Br | CID 79138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.chemservice.com [cdn.chemservice.com]

- 5. This compound - High purity | EN [georganics.sk]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. CAS 557-35-7: 2-Bromooctane | CymitQuimica [cymitquimica.com]

Safety, handling, and MSDS for 3-Bromooctane

An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-Bromooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this chemical compound. All quantitative data is summarized in tables for clarity, and detailed experimental protocols for key safety and property assessments are described.

Chemical and Physical Properties

This compound is a haloalkane with the chemical formula C₈H₁₇Br. Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Br | [1][2] |

| Molecular Weight | 193.13 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 190.8 °C at 760 mmHg | [4] |

| Melting Point | -55 °C | [5] |

| Density | 1.108 g/cm³ | [4] |

| Flash Point | 56.1 °C | [4] |

| Vapor Pressure | 0.739 mmHg at 25 °C | [4] |

| Water Solubility | Insoluble | [6] |

| Refractive Index | 1.4582 (20 °C, 589.3 nm) | [4][7] |

Safety and Hazard Information

Properly identifying and understanding the hazards associated with this compound is critical for ensuring laboratory safety. This section outlines the known hazards and provides guidance on appropriate safety measures.

Table 2: Hazard Identification and Classification

| Hazard | Classification | Precautionary Statements |

| Flammability | Combustible Liquid | H227: Combustible liquid.[8] |

| Aquatic Hazard | Very toxic to aquatic life with long lasting effects. | H410: Very toxic to aquatic life with long lasting effects.[8][9] |

| Skin Corrosion/Irritation | Causes skin irritation. | H315: Causes skin irritation.[10] |

| Eye Damage/Irritation | Causes serious eye irritation. | H319: Causes serious eye irritation.[10] |

| Respiratory Hazard | May cause respiratory irritation. | H335: May cause respiratory irritation.[10] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye Protection | Safety glasses with side-shields or chemical goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber). |

| Skin and Body Protection | Lab coat, long-sleeved clothing. |

| Respiratory Protection | Use in a well-ventilated area. If inhalation risk is high, use a NIOSH-approved respirator. |

Handling, Storage, and Disposal

Proper procedures for handling, storage, and disposal are essential for maintaining a safe laboratory environment.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[4]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[8]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.

Storage

-

Container: Store in a tightly closed, original container in a dry and well-ventilated place.[11]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[5]

-

Temperature: Store in a cool place.[8]

Disposal

-

Waste Classification: Dispose of as hazardous waste.

-

Procedure: Collect in a designated, labeled container for halogenated organic waste.[3] Do not dispose of down the drain.[3] Arrange for disposal by a licensed professional waste disposal service.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[11] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[11] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

-

Specific Hazards: Combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[8]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[11]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[11]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]

-

Containment and Cleaning: Absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[12]

Experimental Protocols

The following sections describe the general methodologies for determining the key physical and toxicological properties of substances like this compound, based on internationally recognized guidelines.

Determination of Flash Point

The flash point is determined using a standardized closed-cup method, such as the Pensky-Martens closed-cup test (ASTM D93, ISO 2719).[12]

-

Principle: A sample of the liquid is heated in a closed cup at a controlled rate. A small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.[3]

-

Apparatus: Pensky-Martens closed-cup tester.

-

Procedure:

-

The sample is placed in the test cup.

-

The cup is heated at a slow, constant rate.

-

A test flame is directed into the cup at regular temperature intervals.

-

The temperature at which a distinct flash is observed is recorded as the flash point.

-

Acute Oral Toxicity Assessment (OECD Guideline 423)

The acute toxic class method is a stepwise procedure to assess the oral toxicity of a substance.[13]

-

Principle: A small group of animals (typically three) of a single sex is dosed with the test substance at a defined starting dose level (e.g., 5, 50, 300, or 2000 mg/kg body weight).[4] The outcome (mortality or survival) determines the next step: dosing another group at a higher or lower dose level, or stopping the test.[13]

-

Animals: Healthy, young adult rodents.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered orally by gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]

-

A necropsy is performed on all animals at the end of the study.

-

In Vitro Skin Irritation Test (OECD Guideline 439)

This test uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical.[5][9]

-

Principle: The test chemical is applied topically to the RhE tissue. Cell viability is measured after a defined exposure and post-treatment incubation period. A reduction in cell viability below a certain threshold (≤ 50%) indicates that the chemical is an irritant.[14]

-

Apparatus: Reconstructed human epidermis tissue models, multi-well plates, incubator.

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

The tissue is incubated for a specified time (e.g., 60 minutes).[15]

-

The substance is removed by washing.

-

The tissue is incubated for a post-exposure recovery period (e.g., 42 hours).[15]

-

Cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

Aquatic Toxicity Assessment

Standardized acute and chronic toxicity tests are performed on aquatic organisms to evaluate the environmental hazards of a chemical.

-

Principle: Groups of aquatic organisms (e.g., fish, daphnia) are exposed to a range of concentrations of the test substance in water under controlled laboratory conditions.[16] Endpoints such as mortality (acute tests) or effects on growth and reproduction (chronic tests) are measured.[16]

-

Organisms: Standard test species such as Fathead minnow (Pimephales promelas) or Daphnia magna.

-

Procedure (Acute Fish Test - OECD Guideline 203):

-

Fish are exposed to the test substance in a series of concentrations for 96 hours.

-

Mortality and other observable effects are recorded at 24, 48, 72, and 96 hours.

-

The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated.

-

Visualized Workflows and Relationships

The following diagrams illustrate key safety procedures and logical relationships for working with this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C8H17Br | CID 79138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. osha.gov [osha.gov]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. What are the Physical properties of Haloalkanes? [pw.live]

- 7. semanticscholar.org [semanticscholar.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. aidic.it [aidic.it]

- 11. oecd.org [oecd.org]

- 12. Flash point - Wikipedia [en.wikipedia.org]

- 13. utu.fi [utu.fi]

- 14. iivs.org [iivs.org]

- 15. x-cellr8.com [x-cellr8.com]

- 16. Aquatic toxicology - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Bromooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromooctane, a secondary alkyl halide of interest in organic synthesis. The document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and purification, and its key chemical reactions.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for its unambiguous identification in literature and chemical databases.

IUPAC Name: this compound[1][2]

Stereoisomers: As the bromine atom is located at a chiral center, this compound exists as two enantiomers:

Synonyms: A variety of synonyms and registry numbers are used to refer to this compound:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Br | [1][2] |

| Molecular Weight | 193.12 g/mol | [1][2] |

| Boiling Point | 190.8 °C at 760 mmHg | LookChem |

| Density | 1.108 g/cm³ | LookChem |

| Refractive Index | 1.4582 (at 20 °C) | LookChem |

| Flash Point | 56.1 °C | LookChem |

| Vapor Pressure | 0.739 mmHg at 25 °C | LookChem |

| LogP (Octanol/Water Partition Coefficient) | 3.74 | LookChem |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | [5] |

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of this compound are provided below. These protocols are adapted from established methods for the synthesis of analogous alkyl bromides.

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction on 3-octanol. The use of phosphorus tribromide (PBr₃) is a common and effective method for converting secondary alcohols to alkyl bromides, minimizing rearrangements that can occur with hydrohalic acids.

Reaction: 3 CH₃(CH₂)₄CH(OH)CH₂CH₃ + PBr₃ → 3 CH₃(CH₂)₄CH(Br)CH₂CH₃ + H₃PO₃

Materials:

-

3-Octanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-octanol (1 equivalent) dissolved in anhydrous diethyl ether or dichloromethane. The flask should be cooled in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.4 equivalents) dropwise from the dropping funnel to the cooled solution of 3-octanol with continuous stirring. A gentle reflux may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-4 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with:

-

Cold water

-

5% aqueous sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution)

-

Saturated brine solution

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

The crude this compound obtained from the synthesis will likely contain unreacted 3-octanol and potentially some elimination byproducts (octenes). Purification is typically achieved by fractional distillation.

Procedure:

-

Distillation Setup: Assemble a fractional distillation apparatus. It is crucial that all glassware is dry.[6]

-

Distillation: Add the crude this compound to the distillation flask along with a few boiling chips. Heat the flask gently.

-

Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 191 °C at atmospheric pressure). The boiling point may be lower under vacuum.

-

Characterization: Confirm the purity of the collected fraction using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Chemical Reactions and Workflows

This compound, as a secondary alkyl halide, undergoes several characteristic reactions that are fundamental in organic synthesis. The following diagrams, generated using the DOT language, illustrate the workflows for its synthesis and subsequent key reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H17Br | CID 79138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (s)-3-Bromooctane | C8H17Br | CID 86326076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3R)-3-bromooctane | C8H17Br | CID 24884212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Synthesis of Octan-3-ylmagnesium Bromide and Subsequent Reaction with Carbonyl Electrophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a cornerstone in organic synthesis, providing a powerful method for the formation of carbon-carbon bonds.[1][2][3][4] Discovered by Victor Grignard, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde, ketone, or ester.[4][5] This application note provides a detailed protocol for the preparation of a secondary Grignard reagent, octan-3-ylmagnesium bromide, from 3-bromooctane. The subsequent reaction with a model electrophile, acetone, to synthesize the tertiary alcohol 3,4-dimethyloctan-3-ol is also described. The success of this synthesis is critically dependent on maintaining strictly anhydrous (water-free) conditions, as Grignard reagents are potent bases and are readily quenched by protic species like water.[1][6][7][8][9]

Experimental Protocols

Part A: Preparation of Octan-3-ylmagnesium Bromide

This protocol details the formation of the Grignard reagent from this compound and magnesium turnings. The initiation of the reaction is a critical step and is facilitated by the activation of the magnesium surface.

Materials and Apparatus:

-

Reagents: this compound, magnesium turnings, anhydrous diethyl ether (or THF), iodine (one small crystal).[1][8]

-

Apparatus: Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stoppers, magnetic stir bar, heating mantle, and an inert gas (Nitrogen or Argon) setup with drying tubes.[1][8]

Procedure:

-

Glassware Preparation: All glassware must be scrupulously dried to remove any adsorbed water. Flame-dry the entire apparatus under a vacuum or a steady stream of inert gas (N₂ or Ar).[8] Assemble the apparatus while it is still warm and allow it to cool to room temperature under a positive pressure of the inert gas.[8]

-

Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the cooled three-neck flask. Add one small crystal of iodine. The iodine helps to activate the magnesium surface by chemically removing the passivating layer of magnesium oxide.[2][8]

-

Solvent Addition: Add enough anhydrous diethyl ether via syringe or cannula to just cover the magnesium turnings.

-

Reagent Preparation: In a separate, dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Transfer this solution to the pressure-equalizing dropping funnel attached to the reaction flask.

-

Reaction Initiation: Add a small aliquot (approx. 10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension. The initiation of the reaction is indicated by the disappearance of the purple iodine color, the appearance of a cloudy, grayish solution, and the spontaneous boiling of the ether solvent.[1][8] If the reaction does not start, gentle warming with a heating mantle may be required. Be prepared to cool the flask with an ice-water bath once the exothermic reaction begins.[1]

-

Grignard Reagent Formation: Once the reaction has initiated and is proceeding smoothly, add the remaining this compound solution dropwise at a rate that maintains a steady but gentle reflux.[1][6] If the reaction becomes too vigorous, reduce the addition rate and/or apply external cooling.[8]

-

Completion: After the addition is complete, continue to stir the mixture. If necessary, gently heat the flask to maintain reflux for an additional 1-2 hours to ensure all the magnesium has been consumed.[8] The resulting grayish, cloudy solution is the Grignard reagent, octan-3-ylmagnesium bromide, which should be used immediately in the next step.

Part B: Reaction with Acetone

This part of the protocol describes the nucleophilic addition of the prepared Grignard reagent to acetone, a model ketone, to form a tertiary alcohol.

Procedure:

-

Cooling: Cool the flask containing the freshly prepared octan-3-ylmagnesium bromide solution to 0 °C using an ice-water bath.

-

Electrophile Addition: Prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether in a separate dry flask. Slowly add this solution to the stirred Grignard reagent via the dropping funnel. The addition is exothermic and should be controlled to prevent the temperature from rising significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for at least 1 hour to ensure the reaction goes to completion. The formation of a thick, white precipitate (the magnesium alkoxide salt) is expected.

Part C: Aqueous Work-up and Product Isolation

This final stage involves quenching the reaction and isolating the desired alcohol product.

Procedure:

-

Quenching: Cool the reaction flask again in an ice-water bath. Very slowly and carefully, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide intermediate.[10] This process is highly exothermic. An alternative is to pour the reaction mixture slowly onto a mixture of crushed ice and dilute acid (e.g., 3M HCl).[11][12]

-

Extraction: Transfer the entire mixture to a separatory funnel. If two layers do not form, add more diethyl ether. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.[13]

-

Washing: Combine all the organic extracts and wash them sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (if an acid work-up was used) and then with a saturated sodium chloride (brine) solution.[11][13]

-

Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10][11]

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether from the filtrate using a rotary evaporator.

-